Propan-2-yl 5-(chloromethyl)furan-2-carboxylate
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Overview
Description
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, also known as isopropyl 5-(chloromethyl)-2-furoate, is a chemical compound with the molecular formula C9H11ClO3 and a molecular weight of 202.64 g/mol . This compound is characterized by a furan ring substituted with a chloromethyl group and a carboxylate ester group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate typically involves the esterification of 5-(chloromethyl)furan-2-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives of the furan ring.
Oxidation: Products include furan-2,5-dicarboxylic acid derivatives.
Reduction: Products include the corresponding alcohols of the ester group.
Scientific Research Applications
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. The furan ring and ester group contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(chloromethyl)furan-2-carboxylate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 5-(chloromethyl)furan-2-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Propan-2-yl 5-(bromomethyl)furan-2-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The isopropyl ester group provides steric hindrance, affecting the compound’s reactivity compared to its methyl and ethyl analogs. The chloromethyl group offers a balance between reactivity and stability, making it suitable for various chemical transformations .
Properties
IUPAC Name |
propan-2-yl 5-(chloromethyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMSNEFRYKWKOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368450 |
Source
|
Record name | Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90416-47-0 |
Source
|
Record name | Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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